molecular formula C9H15ClN2O2 B6214696 methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride CAS No. 2731014-44-9

methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride

Cat. No. B6214696
CAS RN: 2731014-44-9
M. Wt: 218.7
InChI Key:
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Description

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride (MPC) is a synthetic compound that has a wide range of applications in scientific research. It is an important tool for studying the biochemical and physiological processes of living systems, as it has a wide range of biochemical and physiological effects. MPC is a relatively new molecule, and its potential applications are still being explored.

Mechanism of Action

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride acts as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the amount of acetylcholine in the body, which has a wide range of effects on the body, including increased alertness, improved memory, and increased muscle tone.
Biochemical and Physiological Effects
methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has a wide range of biochemical and physiological effects on the body. It can increase alertness and improve memory, as well as increase muscle tone. It can also act as an appetite suppressant, and has been shown to reduce the symptoms of depression and anxiety. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying the biochemical and physiological processes of living systems. However, it is important to note that methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is a relatively new molecule, and its potential applications are still being explored.

Future Directions

The future of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is still being explored, and there are many potential future directions. One potential future direction is to further investigate the biochemical and physiological effects of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride on living systems. Additionally, further research could be done to explore the potential applications of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride for the synthesis of other compounds, such as peptides and proteins. Additionally, methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride could be further investigated for its potential applications in the synthesis of pharmaceuticals, as well as for the development of new drugs. Finally, further research could be done to explore the potential of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride as an appetite suppressant, and to investigate its potential anti-inflammatory and anti-cancer properties.

Synthesis Methods

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride can be synthesized by the condensation of 2-aminoethyl pyrrole-3-carboxylate and 2-methyl-1H-pyrrole-3-carboxylic acid in the presence of an acid catalyst. The reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. The product is then isolated by filtration and purified by recrystallization.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has a wide range of applications in scientific research. It can be used to study the biochemical and physiological processes of living systems, as well as to investigate the effects of drugs on biological systems. methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride can also be used for the synthesis of other compounds, such as peptides and proteins. Additionally, it can be used in the synthesis of pharmaceuticals, as well as for the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with methyl chloroformate to form methyl 2-methyl-1H-pyrrole-3-carboxylate. This intermediate is then reacted with ethylenediamine to form methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.", "Starting Materials": [ "2-methyl-1H-pyrrole-3-carboxylic acid", "methyl chloroformate", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1H-pyrrole-3-carboxylic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine to form methyl 2-methyl-1H-pyrrole-3-carboxylate.", "Step 2: Methyl 2-methyl-1H-pyrrole-3-carboxylate is then reacted with ethylenediamine in the presence of a base such as sodium hydride to form methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate.", "Step 3: The product from step 2 is treated with hydrochloric acid to obtain the hydrochloride salt of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate." ] }

CAS RN

2731014-44-9

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.7

Purity

95

Origin of Product

United States

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